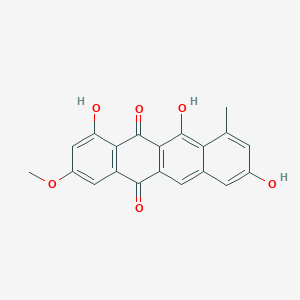
Tetracenomycin B1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracenomycin B1 is a tetracenomycin and a member of tetracenequinones.
常见问题
Basic Research Questions
Q. What experimental methodologies are established for elucidating the biosynthesis pathway of Tetracenomycin B1 in Streptomyces species?
To determine the biosynthesis pathway, researchers employ isotopic labeling (e.g., 13C-acetate or 2H-glucose) to trace precursor incorporation into the polyketide backbone . Gene cluster analysis via genome mining and CRISPR-Cas9 knockout mutagenesis identifies key enzymes (e.g., polyketide synthases) responsible for cyclization and hydroxylation steps . Comparative metabolomics of wild-type and mutant strains further validates pathway intermediates .
Q. How is the structural elucidation of this compound achieved, and which spectroscopic techniques are most reliable?
Structural determination relies on high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-, 13C-, and 2D-COSY) for stereochemical assignment, and X-ray crystallography for absolute configuration . For complex glycosylation patterns, tandem MS/MS and NOESY experiments are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity profiles of this compound across different eukaryotic cell lines?
Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, oxygen tension) or assay endpoints (e.g., IC50 vs. apoptosis markers). Standardized protocols, such as the MTT assay under normoxic/hypoxic conditions, alongside transcriptomic profiling (RNA-seq) of stress-response genes (e.g., HIF-1α), can clarify context-dependent cytotoxicity . Meta-analyses of dose-response data across studies are recommended to identify confounding variables .
Q. What experimental approaches optimize the assessment of this compound’s efficacy against bacterial resistance mechanisms?
Comparative genomics of resistant vs. susceptible strains identifies mutations in target proteins (e.g., ribosomal subunits). Time-kill assays and checkerboard synergy tests with β-lactams or efflux pump inhibitors (e.g., PAβN) evaluate resistance reversal . Transcriptomic analysis (qRT-PCR) of resistance gene expression (e.g., tetM, mexAB) under sub-MIC exposure further clarifies mechanisms .
Q. How can in vitro and in vivo pharmacokinetic discrepancies of this compound be reconciled?
In vitro hepatic microsome assays predict metabolite formation, while in vivo LC-MS/MS pharmacokinetic studies in murine models assess bioavailability and tissue penetration . Physiologically based pharmacokinetic (PBPK) modeling integrates these data to account for species-specific differences in cytochrome P450 activity or renal clearance .
Q. Methodological and Analytical Considerations
Q. What statistical frameworks are appropriate for analyzing dose-dependent antibacterial activity of this compound?
Non-linear regression models (e.g., sigmoidal Emax) calculate MIC50/MIC90 values, while Kaplan-Meier survival curves with log-rank tests compare time-to-kill outcomes . For synergy studies, the fractional inhibitory concentration index (FICI) and Bliss independence models are preferred .
Q. How should researchers design experiments to investigate this compound’s interaction with ribosomal subunits?
Cryo-electron microscopy (cryo-EM) resolves binding sites on the 50S ribosomal subunit, while surface plasmon resonance (SPR) quantifies binding affinity (KD) . Competitive displacement assays using fluorescently labeled tetracycline derivatives validate target specificity .
Q. Ethical and Reproducibility Standards
Q. What ethical guidelines apply to studies evaluating this compound’s therapeutic potential in animal models?
Institutional Animal Care and Use Committee (IACUC) protocols must specify humane endpoints, sample sizes justified by power analysis, and ARRIVE 2.0 checklist compliance for reporting . Data transparency mandates deposition of raw imaging (e.g., cryo-EM maps) in public repositories like EMDB .
Q. How can reproducibility challenges in this compound bioactivity assays be mitigated?
Adopt CLSI guidelines for broth microdilution assays, including QC strains (e.g., S. aureus ATCC 29213) and inter-laboratory validation . Open-source platforms like Zenodo should archive raw spectra and genomic sequences .
Q. Data Presentation and Publication
Q. What are the best practices for visualizing this compound’s bioactivity data in manuscripts?
Use heatmaps for MIC distributions across bacterial strains and violin plots for cytotoxicity dose-response variability . For structural data, include PyMOL-rendered binding poses and electron density maps with crystallographic statistics (e.g., R-factors) in supplemental materials .
属性
分子式 |
C20H14O6 |
|---|---|
分子量 |
350.3 g/mol |
IUPAC 名称 |
1,8,11-trihydroxy-3-methoxy-10-methyltetracene-5,12-dione |
InChI |
InChI=1S/C20H14O6/c1-8-3-10(21)4-9-5-12-17(19(24)15(8)9)20(25)16-13(18(12)23)6-11(26-2)7-14(16)22/h3-7,21-22,24H,1-2H3 |
InChI 键 |
CXOLVKMMHKZPPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O |
规范 SMILES |
CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















